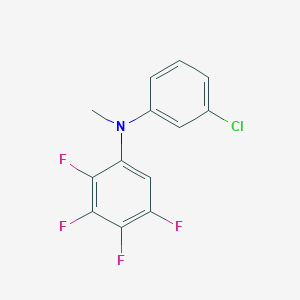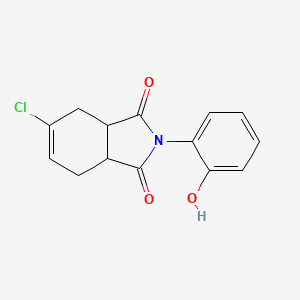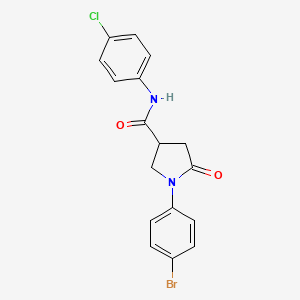
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research.
作用機序
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are primarily found in immune cells and peripheral tissues. Activation of these receptors by (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine has been shown to have a variety of biochemical and physiological effects, including inhibition of pain signaling, reduction of inflammation, and modulation of neurotransmitter release. It has also been shown to have neuroprotective effects, and may have potential therapeutic applications in conditions such as multiple sclerosis and epilepsy.
実験室実験の利点と制限
One advantage of using (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise manipulation of the endocannabinoid system and study of its effects on various physiological processes. However, one limitation is that (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.
将来の方向性
There are many potential future directions for research on (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine and the endocannabinoid system. One area of interest is the potential therapeutic applications of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine in conditions such as chronic pain, multiple sclerosis, and epilepsy. Other areas of interest include the role of the endocannabinoid system in addiction and substance abuse, and the potential use of CB1 receptor antagonists in the treatment of obesity and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms of action of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine and other synthetic cannabinoids, and to develop more selective and potent compounds for use in scientific research.
合成法
The synthesis of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 2,3,4,5-tetrafluoroaniline to form the intermediate (3-chlorophenyl)(2,3,4,5-tetrafluorophenyl)methanamine. This intermediate is then reacted with 1,1,1-trifluoroacetic anhydride to form the final product, (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine.
科学的研究の応用
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been studied for its potential therapeutic applications in conditions such as chronic pain, multiple sclerosis, and epilepsy.
特性
IUPAC Name |
N-(3-chlorophenyl)-2,3,4,5-tetrafluoro-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4N/c1-19(8-4-2-3-7(14)5-8)10-6-9(15)11(16)13(18)12(10)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBGTSZYHINNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C2=CC(=C(C(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2,3,4,5-tetrafluoro-N-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)


![N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)
![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)
![1-(3-chlorophenyl)-4-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}piperazine](/img/structure/B4894433.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-1-butanamine oxalate](/img/structure/B4894434.png)
